molecular formula C8H6ClNO3 B1626586 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester CAS No. 81335-71-9

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester

Cat. No. B1626586
CAS RN: 81335-71-9
M. Wt: 199.59 g/mol
InChI Key: SFJLLRQHABICFH-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester , also known as methyl 3-chlorocarbonylpyridine-2-carboxylate , is an organic compound with the molecular formula C₈H₆ClNO₂ . It belongs to the class of pyridinecarboxylic acids , which are monocarboxylic derivatives of pyridine. The compound’s structure consists of a pyridine ring with a carboxylic acid group and a chlorocarbonyl group attached at different positions .


Synthesis Analysis

The synthesis of methyl 3-chlorocarbonylpyridine-2-carboxylate involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) . This process results in the replacement of the hydroxyl group in the carboxylic acid with a chlorocarbonyl group, yielding the desired ester .


Molecular Structure Analysis

The compound’s molecular structure comprises a pyridine ring (with nitrogen at position 1) and a carboxylic acid group at position 2. The chlorocarbonyl group is attached to the nitrogen atom at position 3. The esterification occurs through the oxygen atom of the carboxylic acid group, forming the methyl ester .


Chemical Reactions Analysis

  • Condensation : The compound may participate in condensation reactions to form more complex molecules .

Physical And Chemical Properties Analysis

  • Appearance : It appears as a colorless to pale yellow crystalline solid .

Safety And Hazards

  • Safety Measures : Proper protective equipment (gloves, goggles) and ventilation are essential when working with this compound .

Future Directions

  • Structure-Activity Relationships : Understand how modifications affect its properties .

properties

IUPAC Name

methyl 3-carbonochloridoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLLRQHABICFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531184
Record name Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester

CAS RN

81335-71-9
Record name Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridine-2,3-dicarboxylic acid 2-methyl ester (500 mg, 2.76 mmol) was dissolved in thionyl chloride (8.21 g, 68 mmol) and heated to reflux for 4 h. Excess thionyl chloride was removed under vacuum. The obtained crude product (620 mg, assumed purity 60%, 68% yield) was used in the next step without further purification.
Quantity
500 mg
Type
reactant
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8.21 g
Type
reactant
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Yield
68%

Synthesis routes and methods III

Procedure details

A mixture of 2-methoxycarbonylnicotinic acid (4.0 g) and thionyl chloride (30 ml) is heated under reflux until homogeneous. The remaining thionyl chloride is distilled off in vacuo to give 2-methoxycarbonylnicotinoyl chloride.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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